Ralinepag - 1187856-49-0

Ralinepag

Catalog Number: EVT-505349
CAS Number: 1187856-49-0
Molecular Formula: C23H26ClNO5
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ralinepag (chemical name: 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate) is a novel, next-generation, oral, selective, and potent prostacyclin (IP) receptor agonist. [, ] It is a non-prostanoid compound, meaning its chemical structure differs from naturally occurring prostaglandins like prostacyclin. [, ] Ralinepag is being developed for the treatment of pulmonary arterial hypertension (PAH). [, ]

Synthesis Analysis

The synthesis of Ralinepag is described in detail in the paper "Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension." [] The paper outlines a multi-step synthetic route involving various chemical transformations and purifications. Specific details regarding reaction conditions, reagents, and yields are presented within the publication.

Molecular Structure Analysis

The molecular structure of Ralinepag can be found in the paper mentioned above. [] While this analysis does not explicitly detail specific structural analysis techniques, it's important to note that researchers likely employed methods like NMR spectroscopy and X-ray crystallography to confirm the structure and analyze its three-dimensional conformation.

Mechanism of Action

Ralinepag exerts its therapeutic effect by acting as a selective agonist at the prostacyclin (IP) receptor. [, ] Upon binding to the IP receptor, Ralinepag stimulates the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule. [, ] This increase in cAMP levels leads to vasodilation (widening of blood vessels), antiproliferative effects (inhibiting the growth of cells), and potentially anti-inflammatory effects in the pulmonary arteries. [, ] Ralinepag demonstrates improved potency in cAMP accumulation compared to selexipag, another IP receptor agonist. []

Physical and Chemical Properties Analysis

The physical and chemical properties of Ralinepag have been studied in various preclinical settings. [] Key findings include:* Pharmacokinetics: Ralinepag exhibits favorable pharmacokinetic properties, including a long half-life of approximately 24 hours in humans, allowing for once-daily dosing. [, ] It also demonstrates good oral bioavailability. []* Solubility: An acceptable solid form of Ralinepag was identified during its development, indicating suitable solubility for formulation into an oral dosage form. []

Applications
  • Pulmonary Arterial Hypertension (PAH) Research: Ralinepag has been extensively studied in the context of PAH research. [, , , ] Preclinical studies in rat models of PAH have demonstrated its efficacy in reducing pulmonary vascular resistance, inhibiting right ventricular hypertrophy, and preventing vascular remodeling. [] Furthermore, clinical trials have shown that Ralinepag significantly reduces pulmonary vascular resistance in PAH patients on background therapy. [] Ongoing Phase 3 trials are evaluating its long-term efficacy and safety in a larger PAH patient population. []
  • Platelet Aggregation Research: Ralinepag exhibits potent inhibitory effects on ADP-stimulated human platelet aggregation, suggesting potential applications in studying platelet function and thrombosis. []
Future Directions
  • ADVANCE OUTCOMES Trial: The ongoing Phase 3 ADVANCE OUTCOMES trial will provide critical insights into the long-term efficacy and safety of Ralinepag in a larger PAH patient population. [] Results from this trial could potentially lead to its approval as a new treatment option for PAH.

Selexipag

Relevance: Ralinepag was designed to improve upon the properties of existing prostacyclin receptor agonists, including Selexipag. Ralinepag exhibits greater potency in stimulating cAMP accumulation compared to the active metabolite of Selexipag, MRE-269 ([1], [], []). Both Ralinepag and Selexipag demonstrate efficacy in preclinical models of PAH, including reducing pulmonary artery pressure and inhibiting vascular remodeling ([1]). Additionally, Ralinepag shows greater potency in inhibiting ADP-stimulated human platelet aggregation compared to MRE-269 ([1]).

MRE-269

Relevance: MRE-269 serves as a direct comparator to Ralinepag in several studies. Ralinepag demonstrates superior potency compared to MRE-269 in both cAMP accumulation and inhibition of ADP-stimulated human platelet aggregation ([1], [], []). While both compounds exhibit antiproliferative and vasorelaxant properties in human pulmonary artery, Ralinepag again shows a more favorable profile ([6]).

Properties

CAS Number

1187856-49-0

Product Name

Ralinepag

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N

SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

1187856-49-0; APD-811; 2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate; ralinepag; APD-811; APD 811; APD811; Ralinepag

Canonical SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.